7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
Overview
Description
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C8H10BrN3 It is a brominated derivative of pyridopyrazine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine typically involves the bromination of 6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent pyridopyrazine compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The methyl group at the 6th position can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Lacks the bromine atom, resulting in different reactivity and binding properties.
7-Chloro-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Lacks the methyl group, affecting its physical and chemical properties.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXJBAANRSQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NCCN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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